molecular formula C12H11NO2S B5559564 N-[2-(methylthio)phenyl]-2-furamide

N-[2-(methylthio)phenyl]-2-furamide

Cat. No.: B5559564
M. Wt: 233.29 g/mol
InChI Key: CLVLYTURWDSNSY-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-2-furamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.05104977 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Thionation-Cyclization : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
  • Structural and Spectral Analyses : Yıldırım et al. (2018) focused on the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlighting its antibacterial, antifungal activities, and potential use in cosmetics (Yıldırım et al., 2018).
  • Copper-Catalyzed Cyclization : Kumar et al. (2012) demonstrated a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of novel β-(methylthio)enamides (Kumar, Saraiah, Misra, & Ila, 2012).

Biological Applications

  • PET Imaging of Microglia : Horti et al. (2019) described the development of [11C]CPPC, a PET radiotracer for imaging reactive microglia and neuroinflammation, highlighting its potential in studying neuropsychiatric disorders and the effects of neuroinflammatory therapeutics (Horti et al., 2019).

Safety and Hazards

While specific safety and hazard information for “N-[2-(methylthio)phenyl]-2-furamide” is not available, similar compounds require careful handling. For instance, (Methylthio)phenylboronic acid requires personal protective equipment, and exposure to skin, eyes, or ingestion should be avoided .

Future Directions

The future research directions for “N-[2-(methylthio)phenyl]-2-furamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Additionally, the development of new synthetic pathways and structural prototypes for more effective pharmacological activity could be a promising direction .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-11-7-3-2-5-9(11)13-12(14)10-6-4-8-15-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLYTURWDSNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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